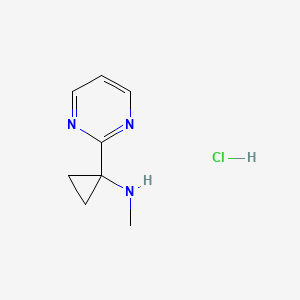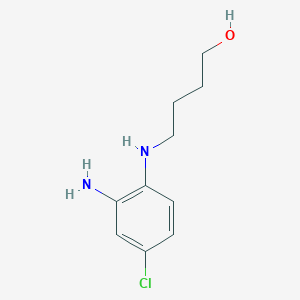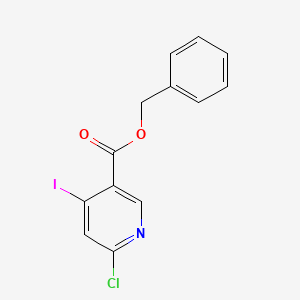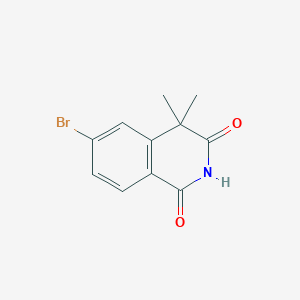
2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyrimidine ring substituted with amino, dichlorobenzyl, and methyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dichlorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The dichlorobenzyl group can be reduced to benzyl derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl derivatives with reduced chlorine content.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(2,4-dichlorobenzylthio)-1,3,4-thiadiazole
- 2-Amino-5-(2,4-dichlorobenzyl)-1,3,4-oxadiazole
- 2-Amino-5-(2,4-dichlorobenzyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
2-amino-5-[(2,4-dichlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11Cl2N3O/c1-6-9(11(18)17-12(15)16-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H3,15,16,17,18) |
Clé InChI |
LHNCOVLOBWIUDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)



![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)



